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An In-depth Technical Guide to 4-
Methylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 4-methylpyrimidin-5-amine (CAS No: 3438-61-7). While experimental

data for this specific compound is limited in publicly available resources, this document

compiles available information on its fundamental properties and draws comparisons with

closely related analogues to provide a predictive understanding of its characteristics. The

aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, and this guide

aims to serve as a foundational resource for researchers interested in the potential applications

of this particular derivative.

Introduction
4-Methylpyrimidin-5-amine, also known by its IUPAC name 4-methylpyrimidin-5-amine, is a

heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at

the 4-position and an amino group at the 5-position. The pyrimidine moiety is a core structure in

numerous biologically significant molecules, including nucleobases, vitamins, and a wide array

of synthetic drugs. The substitution pattern of 4-methylpyrimidin-5-amine suggests its potential
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as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors

and other therapeutic agents.

Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of 4-methylpyrimidin-5-

amine are not readily available in the cited literature. The following tables summarize the basic

molecular details and predicted properties based on its structure.

Table 1: General Information and Identifiers[1][2]

Property Value

IUPAC Name 4-methylpyrimidin-5-amine

Synonyms 5-Amino-4-methylpyrimidine

CAS Number 3438-61-7

Molecular Formula C₅H₇N₃

Molecular Weight 109.13 g/mol

Canonical SMILES CC1=C(N=CN=C1)N

Table 2: Predicted Physicochemical Properties[1]

Property Predicted Value

XLogP3 -0.1

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 0

Topological Polar Surface Area 51.8 Å²
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Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-methylpyrimidin-5-amine

was not found in the searched literature, general methods for the synthesis of

aminopyrimidines can be adapted. A plausible synthetic route could involve the following

conceptual workflow:

Starting Materials
(e.g., a substituted pyrimidine precursor)

Introduction of Amino Group
(e.g., Nucleophilic Aromatic Substitution)

Purification
(e.g., Recrystallization, Chromatography)

4-Methylpyrimidin-5-amine

Click to download full resolution via product page

A conceptual workflow for the synthesis of 4-methylpyrimidin-5-amine.

A common strategy for introducing an amino group onto a pyrimidine ring is through

nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with ammonia

or an ammonia equivalent. The reactivity of the pyrimidine ring is influenced by the electron-

withdrawing nature of the nitrogen atoms, facilitating such substitutions.

Reactivity
The chemical reactivity of 4-methylpyrimidin-5-amine is dictated by the pyrimidine ring and the

amino substituent.
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Basicity: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are basic

and can be protonated in the presence of acids to form salts. The pKa of the conjugate acid

would provide a quantitative measure of its basicity.

Nucleophilicity of the Amino Group: The amino group is nucleophilic and can participate in

various reactions, including acylation, alkylation, and condensation with electrophiles.

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and

thus less reactive towards electrophilic aromatic substitution compared to benzene.

However, the activating amino group may direct electrophiles to certain positions on the ring.

Spectral Data (Predicted)
No experimental spectral data (NMR, IR, Mass Spectrometry) for 4-methylpyrimidin-5-amine

were found. However, characteristic spectral features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

Technique Predicted Characteristic Features

¹H NMR

- A singlet for the methyl group protons.- Signals

for the aromatic protons on the pyrimidine ring.-

A broad signal for the amino group protons,

which may be exchangeable with D₂O.

¹³C NMR

- A signal for the methyl carbon.- Signals for the

carbon atoms of the pyrimidine ring, with those

adjacent to nitrogen atoms appearing at lower

field.

IR Spectroscopy

- N-H stretching vibrations for the primary amine

in the range of 3300-3500 cm⁻¹.- C-H stretching

vibrations for the methyl group and aromatic

ring.- C=N and C=C stretching vibrations

characteristic of the pyrimidine ring.

Mass Spectrometry
- A molecular ion peak corresponding to the

molecular weight of 109.13 g/mol .
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Biological Activity and Potential Applications
While no specific biological assays or signaling pathway studies for 4-methylpyrimidin-5-amine

were identified, the broader class of aminopyrimidines is of significant interest in drug

discovery.

Aminopyrimidine Scaffold

Kinase Inhibition Anti-inflammatory Activity Antimicrobial Activity

Drug Discovery Lead

Click to download full resolution via product page

Potential therapeutic applications of the aminopyrimidine scaffold.

Kinase Inhibition
The aminopyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen

atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding

pocket of kinases. The substituents on the pyrimidine ring play a crucial role in determining the

potency and selectivity of the inhibitor. Therefore, 4-methylpyrimidin-5-amine represents a

valuable starting point for the synthesis of novel kinase inhibitors for potential use in oncology

and other diseases driven by aberrant kinase activity.

Anti-inflammatory and Antimicrobial Potential
Derivatives of aminopyrimidines have also been explored for their anti-inflammatory and

antimicrobial properties. The structural similarity of the pyrimidine ring to purines suggests that

these compounds could interfere with various biological pathways in pathogens or

inflammatory processes. Further investigation into the biological activity of 4-methylpyrimidin-5-

amine and its derivatives in these areas is warranted.
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Experimental Protocols (General)
Detailed experimental protocols for 4-methylpyrimidin-5-amine are not available. However, the

following provides a general framework for the synthesis and characterization of similar

aminopyrimidine compounds.

General Synthesis of an Aminopyrimidine via
Nucleophilic Substitution

Reaction Setup: A solution of a halogenated pyrimidine precursor in a suitable solvent (e.g.,

ethanol, DMF) is prepared in a reaction vessel equipped with a stirrer and a reflux

condenser.

Reagent Addition: An excess of ammonia (or an ammonium salt with a base) is added to the

solution.

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, and the

progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is

removed under reduced pressure. The crude product is then purified by recrystallization from

an appropriate solvent or by column chromatography on silica gel.

Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million

(ppm) relative to a standard.

IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR)

spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, typically

with electrospray ionization (ESI) or electron ionization (EI), to determine the molecular

weight and fragmentation pattern.
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Melting Point: The melting point is determined using a melting point apparatus to assess the

purity of the compound.

Conclusion
4-Methylpyrimidin-5-amine is a heterocyclic compound with potential as a building block in the

development of new therapeutic agents. While specific experimental data for this molecule is

sparse, its structural features suggest promising avenues for research, particularly in the fields

of kinase inhibition, anti-inflammatory, and antimicrobial drug discovery. This guide provides a

summary of the available information and a predictive framework for its properties and

reactivity, serving as a valuable resource for researchers initiating studies on this compound.

Further experimental investigation is necessary to fully elucidate its chemical and biological

profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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